Synthetic Versatility: Methanesulfonyl Chloride Derivative Enables Distinct Reactivity Profile
(3-Ethyl-1,2-oxazol-5-yl)methanol serves as a precursor to (3-Ethyl-1,2-oxazol-5-yl)methanesulfonyl chloride via reaction with thionyl chloride under anhydrous conditions. The resulting sulfonyl chloride exhibits high electrophilicity and undergoes nucleophilic substitution with amines, alcohols, and thiols to generate sulfonamide and sulfonate derivatives . Compared to its 3-methyl analog, the 3-ethyl substituent alters steric and electronic parameters, influencing reaction rates and regioselectivity in downstream transformations .
| Evidence Dimension | Derivatization potential and steric/electronic modulation |
|---|---|
| Target Compound Data | 3-ethyl substituent (MW 127.14) confers distinct steric and electronic effects vs. methyl analog |
| Comparator Or Baseline | 3-Methyl-1,2-oxazol-5-yl)methanesulfonyl chloride (MW approximately 181.6) |
| Quantified Difference | Ethyl group provides increased steric bulk and altered electron donation relative to methyl; quantitative reaction rate difference not reported |
| Conditions | Nucleophilic substitution in polar aprotic solvents (DMF or DCM); sulfonyl chloride synthesis via SOCl₂ under anhydrous conditions |
Why This Matters
The 3-ethyl substitution enables access to a distinct chemical space in derivative libraries compared to 3-methyl analogs, relevant for SAR exploration where alkyl chain length modulates target interactions.
